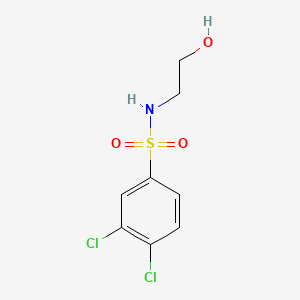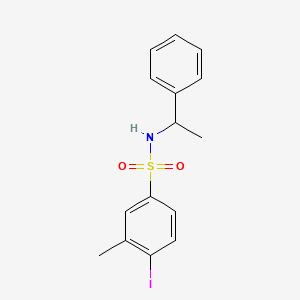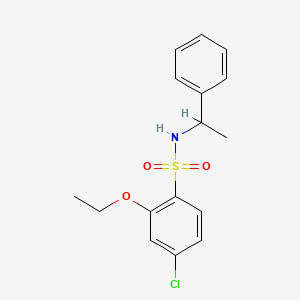
Neodymium144
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium-144 is a radioactive isotope of the element neodymium, which belongs to the lanthanide series of the periodic table. It has an atomic number of 60 and a mass number of 144, consisting of 60 protons and 84 neutrons. Neodymium-144 is one of the naturally occurring isotopes of neodymium, with a natural abundance of approximately 23.8% . It is known for its applications in various scientific fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neodymium-144 can be isolated from other neodymium isotopes through a process called cation-exchange chromatography. This method involves the separation of neodymium from other lanthanides using specific resins and elution techniques . The process typically involves dissolving the sample in hydrofluoric and nitric acids, followed by a series of chromatographic separations to achieve high purity .
Industrial Production Methods: Industrial production of neodymium-144 involves the extraction of neodymium from monazite and bastnäsite ores. The ores are first crushed and ground, then subjected to a series of chemical treatments to separate neodymium from other rare earth elements. The neodymium is then further purified using solvent extraction and ion-exchange techniques .
Chemical Reactions Analysis
Types of Reactions: Neodymium-144 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Neodymium-144 can be oxidized to form neodymium oxide (Nd₂O₃) using oxygen or air at elevated temperatures.
Reduction: Neodymium-144 can be reduced using hydrogen gas or other reducing agents to form metallic neodymium.
Substitution: Neodymium-144 can participate in substitution reactions with halogens to form neodymium halides (e.g., NdCl₃, NdF₃).
Major Products:
Oxidation: Neodymium oxide (Nd₂O₃)
Reduction: Metallic neodymium
Substitution: Neodymium halides (e.g., NdCl₃, NdF₃)
Scientific Research Applications
Neodymium-144 has a wide range of applications in scientific research, including:
Geochronology: Neodymium isotopes are used to date geological samples and study the evolution of the Earth’s crust.
Nuclear Science: Neodymium-144 is used in nuclear reactors and as a tracer in nuclear research.
Medical Research: Neodymium-144 is used in certain types of medical imaging and cancer treatment research.
Mechanism of Action
The mechanism of action of neodymium-144 primarily involves its radioactive decay. Neodymium-144 undergoes alpha decay to form cerium-140, releasing alpha particles in the process This decay process can be harnessed in various applications, such as in nuclear reactors and medical treatments
Comparison with Similar Compounds
Neodymium-144 can be compared with other neodymium isotopes and similar lanthanide elements:
Neodymium-142: A stable isotope with a natural abundance of 27.2%.
Neodymium-145: Another stable isotope with a natural abundance of 8.3%.
Samarium-147: A lanthanide element that undergoes alpha decay similar to neodymium-144.
Neodymium-144 is unique due to its specific radioactive properties, making it valuable in applications that require radioactive tracers or sources of alpha particles.
Properties
CAS No. |
14834-76-5 |
|---|---|
Molecular Formula |
Cs2O4Se |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





